molecular formula C10H13NO2S B2796698 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 162107-06-4

1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B2796698
CAS No.: 162107-06-4
M. Wt: 211.28
InChI Key: CZSOYLDJCWKYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a complex organic compound characterized by the presence of both a sulfanyl group attached to a phenyl ring and an N,N-dimethylformamide moiety. These diverse functional groups confer unique chemical properties, making this compound of significant interest in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves a multi-step process. One common method includes the reaction of 3-(hydroxymethyl)thiophenol with N,N-dimethylformamide. The reaction may require the presence of an activating agent such as a coupling reagent to facilitate the formation of the sulfanyl linkage under controlled temperature and pH conditions. Industrial Production Methods: Industrial synthesis may utilize large-scale batch reactors where the reagents are carefully measured and introduced under precise environmental controls to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents may include hydrogen peroxide or molecular oxygen under the presence of a catalyst. Reduction reactions might employ agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions. Major Products: Oxidation often yields sulfoxides or sulfones, while reduction can yield simpler thiol derivatives. Substitution reactions primarily yield functionalized phenyl derivatives.

Scientific Research Applications

This compound finds applications across numerous scientific disciplines:

  • Chemistry: As a building block in organic synthesis, it is used to create more complex molecules through sequential reactions.

  • Biology: It may serve as an intermediate in the synthesis of biologically active molecules or as a probe in biochemical studies.

  • Medicine: Researchers explore its potential as a precursor to pharmacologically active compounds, possibly offering therapeutic benefits.

  • Industry: Its application in materials science may involve the development of new polymers or chemical sensors.

Mechanism of Action

The mechanism of action of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide often involves its reactivity with specific molecular targets. The sulfanyl and hydroxymethyl groups participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling mechanisms. These interactions can lead to modifications in molecular pathways, providing insights into both its biological effects and practical applications.

Comparison with Similar Compounds

When compared to similar compounds, such as N,N-dimethylformamide derivatives with other substituted phenyl groups, 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide stands out due to its unique combination of functional groups. List of Similar Compounds:

  • 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

  • 1-{[3-(methylthio)phenyl]sulfanyl}-N,N-dimethylformamide

  • 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-diethylformamide

This distinct structure not only impacts its reactivity but also expands its range of applications, making it a compound of notable interest in various research and industrial fields.

Properties

IUPAC Name

S-[3-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSOYLDJCWKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.